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Compound of Interest

(S)-3-Hydroxy-3-methyl-2-
Compound Name:
oxopentanoate

cat. No.: B1256191

A Technical Guide to (S)-3-Hydroxy-3-methyl-2-
oxopentanoate

For researchers, scientists, and professionals in drug development, this guide provides an in-
depth overview of (S)-3-Hydroxy-3-methyl-2-oxopentanoate, covering its chemical identity,
physicochemical properties, and biological significance.

Chemical Identity

IUPAC Name: (S)-3-hydroxy-3-methyl-2-oxopentanoic acid[1]

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is the conjugate base of (S)-3-hydroxy-3-methyl-2-
oxopentanoic acid.[2]

Synonyms:

e (S)-3-hydroxy-3-methyl-2-oxovalerate

o (S)-2-keto-3-hydroxy-3-methylvalerate

o (S)-alpha-keto-beta-hydroxy-beta-methylvalerate[2]

» 3-hydroxy-3-methyl-2-oxopentanoate[2]
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» 3-hydroxy-3-methyl-2-oxovalerate[2]
o 2-keto-3-hydroxy-3-methylvalerate[2]
 alpha-keto-beta-hydroxy-beta-methylvalerate[2]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for 3-Hydroxy-3-
methyl-2-oxopentanoate and its parent acid.

Value (3-Hydroxy-3-methyl- Value (3-Hydroxy-3-methyl-

Property . .
2-oxopentanoate) 2-oxopentanoic acid)
Molecular Formula C6H904- C6H1004
Molecular Weight 145.13 g/mol [2] 146.14 g/mol [1]
XLogP3 0.8 0.1
Topological Polar Surface Area  77.4 A?[2] 74.6 A[1]
Formal Charge -1 0
YJIVOWRAWFXRESP- YJIVOWRAWFXRESP-
InChl Key
UHFFFAOYSA-M UHFFFAOYSA-N[1]
PubChem CID 11953877[2] 440269[1]

Biological Significance and Metabolic Pathway

(S)-3-Hydroxy-3-methyl-2-oxopentanoate is a metabolite in the degradation pathway of the
branched-chain amino acid (BCAA) L-isoleucine. Its precursor, (S)-3-methyl-2-oxopentanoate,
is a key intermediate in this pathway.[3]

The accumulation of branched-chain alpha-keto acids, including (S)-3-methyl-2-oxopentanoate,
is a hallmark of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder.[3] This
disease results from a deficiency in the branched-chain alpha-keto acid dehydrogenase
(BCKAD) complex, which is responsible for the oxidative decarboxylation of these keto acids.

[3]
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(S)-3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-
oxovaleric acid, suggesting it is a downstream metabolite in the isoleucine catabolic pathway,
particularly when the primary pathway is impaired.[1]

Below is a diagram illustrating the metabolic pathway of L-isoleucine and the position of (S)-3-
Hydroxy-3-methyl-2-oxopentanoate.
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Caption: Metabolic pathway of L-isoleucine.

Experimental Protocols

While a specific, detailed protocol for the enantioselective synthesis of (S)-3-Hydroxy-3-
methyl-2-oxopentanoate is not readily available in the literature, a general approach can be
inferred from the synthesis of similar 2-hydroxy and 2-oxo acids. A plausible synthetic route
could start from a chiral precursor derived from L-isoleucine to establish the (S)-
stereochemistry at the 3-position.

Generalized Synthesis Workflow:

The following diagram outlines a potential workflow for the synthesis of 2-hydroxy and 2-oxo
acids, which could be adapted for the target molecule.
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Generalized Synthesis Workflow for 2-Oxo and 2-Hydroxy Acids
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Caption: Generalized synthetic workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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